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CAS No.: 1414854-44-6

Cat. No.: S546704

Target and Mechanism of Action

Verosudil acts as a highly potent and equipotent inhibitor of the two ROCK isoforms, ROCK1 and
ROCK?2 [1]. Its mechanism for reducing intraocular pressure (IOP) is centered on the conventional aqueous

humor outflow pathway.

¢ Molecular Action: By inhibiting ROCK, Verosudil disrupts the actin cytoskeleton, leading to the
dissolution of stress fibers and focal adhesions in trabecular meshwork (TM) and Schlemm's canal
cells [1] [2]. This reduces cellular contractility and stiffness, loosening the TM and increasing the
permeability of the Schlemm's canal, thereby facilitating aqueous humor drainage [2].

e Broader Effects: The Rho/ROCK pathway regulates fundamental cellular processes, including
actomyosin-driven contraction, cell adhesion, motility, and proliferation [3] [2]. Inhibition of this
pathway underpins Verosudil's primary effects on the outflow facility.

The following diagram illustrates Verosudil's mechanism of action in the trabecular meshwork.

Verosudil inhibits ROCK to relax the trabecular meshwork and increase aqueous outflow, reducing

intraocular pressure.

Quantitative and Experimental Data

The tables below summarize key quantitative data and in vivo experimental findings for Verosudil.

Table 1: Kinase Selectivity Profile of Verosudil [1]
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Target Inhibitory Activity (Ki) Notes

ROCK1 2nM Primary target, equipotent inhibition
ROCK2 2 nM Primary target, equipotent inhibition
MRCKA 28 nM Less selective

PKA 69 nM Less selective

CAM2A 5855 nM Less selective

PKCT 9322 nM Less selective

Table 2: Key Experimental Evidence for Verosudil

Model System

Protocol | Dosage Key Findings

| In Vitro (Porcine & Human Trabecular Meshwork cells) [1] | 0.001-100 pM for 6 hours | * Dose-dependent

reduction of actin stress fibers. * Reduction of focal adhesions. | | In Vive (Dexamethasone-induced Ocular

Hypertensive mice) [1] | 10 pL eye drops, twice daily for 5 weeks | ¢ Significantly reduced intraocular

pressure. ¢ Increased trabecular meshwork effective filtration area. « Reduced pathological extracellular

matrix. | | In Vivo (Normotensive Dutch rabbits & Formosan rock monkeys) [1] | 30 uL eye drops, once daily

for 3 days | Significantly reduced intraocular pressure. |

Clinical Development and Potential

Verosudil has been evaluated in clinical trials for its IOP-lowering effects.

e Development Status: Verosudil has reached Phase 3 development for ocular hypertension and

Phase 2 for glaucoma and open-angle glaucoma [4].

e Combination Therapy: A fixed-dose combination of Verosudil with the prostaglandin analog
Travoprost (to potentially enhance outflow through both conventional and uveoscleral pathways) has
been investigated and reached Phase 2 for open-angle glaucoma [5].
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o Safety Profile: In a Phase 1 clinical trial, the most common side effects were trace to moderate
conjunctival hyperemia (redness), which was transient and returned to baseline within hours after
dosing [4].

Research Applications and Protocols

For researchers, Verosudil is recognized as a tool for studying ROCK's role in cellular mechanics. While
detailed commercial protocols are proprietary, research into similar ROCK inhibitors provides a

methodological framework.

Table 3: Example Research Contexts for ROCK Inhibitors

Example

Application Area Observed Effects / Potential Use

Model
Corneal Endothelial Cell Primary Human  Enhanced cellular adherence, proliferation, and
(CEC) Research [6] CECs promotion of wound closure in ex vivo models.
Trabecular Meshwork Porcine & Disruption of actin stress fibers and focal adhesions,
(TM) Cytoskeleton [1] [2] Human TM increasing outflow facility.

Cells
Anti-fibrotic & Anti- Post-surgical Inhibition of TGF-B-mediated myofibroblast
scarring Effects [3] [2] models transformation, potentially improving success of

glaucoma filtration surgery.

Based on the available information, Verosudil represents a promising ROCK inhibitor primarily targeting the
conventional outflow pathway to lower IOP. Its development history and well-documented mechanism

provide a solid foundation for your research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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